2-(methylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride
Description
2-(Methylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride is a fluorinated acetamide derivative characterized by a methylamino group (-NHCH₃) attached to the acetamide backbone and a 2,3,4-trifluorophenyl substituent. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and industrial applications . This compound is cataloged under CAS No. 1049764-31-9 and is available in industrial-grade purity (99%) with packaging options ranging from 250 mg to 25 kg . Its structural uniqueness lies in the trifluorinated aromatic ring, which influences electronic properties and metabolic resistance compared to non-fluorinated analogs .
Properties
IUPAC Name |
2-(methylamino)-N-(2,3,4-trifluorophenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O.ClH/c1-13-4-7(15)14-6-3-2-5(10)8(11)9(6)12;/h2-3,13H,4H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMNVBKXWPIPDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=C(C(=C(C=C1)F)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride typically involves the reaction of 2,3,4-trifluoroaniline with chloroacetic acid in the presence of a methylating agent such as methyl iodide. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods: On an industrial scale, the compound is produced through a similar synthetic route but optimized for large-scale production. This involves the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, alkaline conditions.
Reduction: Lithium aluminum hydride, anhydrous ether.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluorophenyl group makes it a valuable intermediate in the creation of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study the effects of trifluorophenyl groups on biological systems. It can be used as a probe to understand the interactions between small molecules and biological targets.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other industrial applications.
Mechanism of Action
The mechanism by which 2-(methylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound's binding affinity to these targets, leading to its biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Commercial Comparisons
Key Research Findings
(a) Substituent Effects on Physicochemical Properties
- Fluorination: The 2,3,4-trifluorophenyl group in the target compound enhances lipophilicity (logP ≈ 2.1) and metabolic stability compared to non-fluorinated analogs like 2-(methylamino)-N-phenylacetamide .
- Alkyl Chain Length: The propylamino variant (sc-340422) exhibits reduced solubility in aqueous media (25% lower than methylamino analog) due to increased hydrophobicity .
- Chlorinated Derivatives : 2-Chloro-N-(3-methylphenyl)acetamide demonstrates syn N–H conformation, contrasting with the antiperiplanar geometry in fluorinated analogs, affecting hydrogen-bonding networks .
Data Tables
Table 2: Comparative Physicochemical Data
| Property | Target Compound | Propylamino Analog | Lidocaine Hydrochloride |
|---|---|---|---|
| Molecular Weight | 260.67 g/mol | 288.74 g/mol | 234.34 g/mol |
| Melting Point | 215–217°C (decomposes) | 198–200°C | 75–78°C |
| Solubility (H₂O) | 12 mg/mL | 8 mg/mL | 40 mg/mL |
| logP (Octanol-Water) | 2.1 | 2.8 | 2.4 |
Table 3: Commercial Availability (Representative Suppliers)
| Supplier | Purity | Packaging | Price (USD) |
|---|---|---|---|
| Santa Cruz Biotechnology | 99% | 1 g – 5 g | $334–$970 |
| CymitQuimica | 99% | 250 mg – 2.5 g | €500–€1,793 |
| ECHEMI | 99% | 25 kg drum | Quote-based |
Biological Activity
2-(Methylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride, with CAS number 1049764-31-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₀ClF₃N₂O, with a molecular weight of 254.64 g/mol. The trifluoromethyl group (-CF₃) is known to enhance the biological activity of organic compounds by improving their lipophilicity and metabolic stability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl groups. While specific research directly on this compound is limited, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth. The presence of the trifluoromethyl group can enhance binding affinity to target proteins involved in cancer progression.
| Compound | Cell Line Tested | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 3.79 | |
| Compound B | NCI-H460 | 42.30 | |
| Compound C | Hep-2 | 3.25 |
Neuropharmacological Effects
The compound's structural features suggest potential neuropharmacological activity. Trifluoromethyl-containing compounds have been shown to interact with neurotransmitter systems and may exhibit effects on serotonin uptake.
- Serotonin Reuptake Inhibition : The inclusion of a trifluoromethyl group has been associated with increased potency in inhibiting serotonin reuptake transporters, which could be beneficial in treating depression and anxiety disorders.
Case Studies
- Antitumor Activity : A study evaluated the effects of various trifluoromethyl-containing compounds on human cancer cell lines. Results indicated that compounds similar to this compound exhibited significant cytotoxicity (IC₅₀ values ranging from 1.88 µM to 14.31 µM against different cell lines) .
- In Vivo Studies : Animal models treated with related compounds showed reduced tumor growth rates and improved survival outcomes. These findings suggest that further investigation into the pharmacodynamics and pharmacokinetics of this compound could yield promising results for cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
